3-acetyloxy-4-methoxybenzoic acid
Overview
Description
3-acetyloxy-4-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetyloxy group and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyloxy-4-methoxybenzoic acid typically involves the esterification of 4-methoxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-acetyloxy-4-methoxybenzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-methoxybenzoic acid and acetic acid.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-(Acetyloxy)-4-carboxybenzoic acid.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in the presence of suitable nucleophiles.
Major Products Formed
Hydrolysis: 4-Methoxybenzoic acid and acetic acid.
Oxidation: 3-(Acetyloxy)-4-carboxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-acetyloxy-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized to active compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-acetyloxy-4-methoxybenzoic acid is primarily related to its ability to undergo hydrolysis, releasing 4-methoxybenzoic acid and acetic acid. The released 4-methoxybenzoic acid can interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the acetyloxy group and has different reactivity and applications.
3-(Acetyloxy)benzoic acid:
4-Acetyloxybenzoic acid: Similar structure but with the acetyloxy group in a different position, leading to variations in reactivity and applications.
Uniqueness
3-acetyloxy-4-methoxybenzoic acid is unique due to the presence of both acetyloxy and methoxy groups on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
60444-56-6 |
---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-acetyloxy-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-6(11)15-9-5-7(10(12)13)3-4-8(9)14-2/h3-5H,1-2H3,(H,12,13) |
InChI Key |
ZOIQMOPABGFDGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C(=O)O)OC |
Origin of Product |
United States |
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